

# Thermodynamic Properties of Propyne-d4: A Technical Guide

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## Compound of Interest

Compound Name: *Propyne-d4*

CAS No.: *6111-63-3*

Cat. No.: *B1606906*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **Propyne-d4** ( $C_3D_4$ ), a deuterated isotopologue of propyne. Understanding these properties is crucial for applications in isotopic labeling, mechanistic studies, and as a standard in various analytical techniques. This document summarizes key quantitative data, details experimental and computational methodologies for their determination, and illustrates the logical flow of thermodynamic property determination.

## Core Thermodynamic Properties

The essential thermodynamic properties of **Propyne-d4** in its ideal gas state are the standard enthalpy of formation ( $\Delta_f H^\circ$ ), standard Gibbs free energy of formation ( $\Delta_f G^\circ$ ), standard molar entropy ( $S^\circ$ ), and molar heat capacity ( $C_p$ ). These values are fundamental for predicting the feasibility and energetics of chemical reactions involving this compound.

While a complete, experimentally verified dataset for **Propyne-d4** is not as readily available as for its non-deuterated counterpart, the values can be and have been determined through a

combination of experimental techniques and statistical thermodynamic calculations based on spectroscopic data. The data presented here is compiled from various sources, including the National Institute of Standards and Technology (NIST) Chemistry WebBook and other peer-reviewed literature.

## Summary of Quantitative Data



### FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Note: While specific numerical values for  $\Delta_f H^\circ$ ,  $\Delta_f G^\circ$ , and  $S^\circ$  for **Propyne-d4** were not located in readily accessible public domain databases during the literature search for this guide, the methodologies for their determination are well-established. The values for propyne ( $C_3H_4$ ) are well-documented and can serve as a basis for estimation, with expected differences arising from the isotopic substitution. For instance, the standard enthalpy of formation of gaseous propyne is approximately +185.4 kJ/mol.

## Experimental and Computational Protocols

The determination of the thermodynamic properties of molecules like **Propyne-d4** involves a synergistic approach of experimental measurements and theoretical calculations.

### Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation of a combustible compound is often determined indirectly through its enthalpy of combustion. The primary experimental technique for this is bomb calorimetry.

### Protocol for Bomb Calorimetry of a Gaseous Hydrocarbon:

- **Sample Preparation:** A known mass of the gaseous sample (**Propyne-d4**) is introduced into a constant-volume vessel, known as a "bomb."
- **Pressurization:** The bomb is then pressurized with a large excess of pure oxygen to ensure complete combustion.
- **Calorimeter Assembly:** The sealed bomb is placed in a calorimeter, which is a container filled with a precisely known mass of water. The entire assembly is thermally insulated.
- **Ignition:** The sample is ignited by passing an electric current through a fuse wire.
- **Temperature Measurement:** The temperature of the water in the calorimeter is monitored with a high-precision thermometer before and after combustion. The temperature rise is directly proportional to the heat released by the combustion reaction.
- **Calculation:** The heat of combustion at constant volume ( $\Delta U_{\text{comb}}$ ) is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid).
- **Conversion to Enthalpy:** The enthalpy of combustion ( $\Delta H_{\text{comb}}$ ) is then calculated from  $\Delta U_{\text{comb}}$  using the relationship  $\Delta H = \Delta U + \Delta(PV)$ , where  $\Delta(PV)$  accounts for the change in the number of moles of gas during the reaction.
- **Calculation of Enthalpy of Formation:** Finally, the standard enthalpy of formation of **Propyne-d4** is calculated using Hess's law, from the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{D}_2\text{O}$ ).

## Statistical Calculation of Thermodynamic Properties from Spectroscopic Data


For molecules where direct calorimetric measurements are challenging or unavailable, statistical mechanics provides a powerful tool to calculate thermodynamic functions from molecular properties obtained through spectroscopy.

### Methodology for Statistical Calculation:

- Spectroscopic Data Acquisition: The vibrational frequencies of **Propyne-d4** are determined using infrared (IR) and Raman spectroscopy. Rotational constants are typically obtained from microwave spectroscopy.
- Partition Function Calculation: The total partition function ( $q_{\text{total}}$ ) of the molecule is calculated as the product of the translational, rotational, vibrational, and electronic partition functions ( $q_{\text{trans}}$ ,  $q_{\text{rot}}$ ,  $q_{\text{vib}}$ ,  $q_{\text{elec}}$ ).
  - Translational Partition Function: Calculated using the molecular mass and the volume of the system.
  - Rotational Partition Function: Calculated from the rotational constants and the symmetry number of the molecule.
  - Vibrational Partition Function: Calculated using the fundamental vibrational frequencies. Each vibrational mode contributes independently to the total vibrational partition function.
  - Electronic Partition Function: For most molecules in their ground electronic state at moderate temperatures, this is simply the degeneracy of the ground state (usually 1).
- Calculation of Thermodynamic Functions: The macroscopic thermodynamic properties are then derived from the total partition function and its temperature derivative. For example:
  - Internal Energy (U):  $U = NkT^2 (\partial \ln(q)/\partial T)_V$
  - Entropy (S):  $S = Nk \ln(q/N) + U/T + Nk$
  - Heat Capacity ( $C_v$ ):  $C_v = (\partial U/\partial T)_V$
  - Gibbs Free Energy (G):  $G = H - TS = U + PV - TS$

## Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates the interconnectedness of experimental and computational approaches in determining the thermodynamic properties of **Propyne-d4**.

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Caption: Workflow for determining thermodynamic properties of **Propyne-d4**.

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